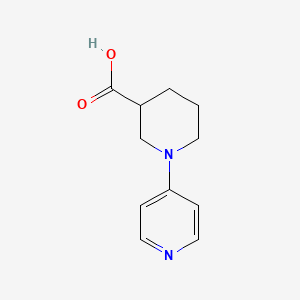

1-Pyridin-4-yl-piperidine-3-carboxylic acid

Übersicht

Beschreibung

1-Pyridin-4-yl-piperidine-3-carboxylic acid (PPCA) is an organic compound belonging to the pyridines family. It is a colorless solid with a molecular weight of 183.2 g/mol and a melting point of 154-156 °C. PPCA is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, analytical chemistry, and drug development. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Pyridin-4-yl-piperidine-3-carboxylic acid derivatives have been identified as functional groups in the synthesis of novel Central Nervous System (CNS) acting drugs. The literature highlights heterocycles with nitrogen, such as pyridine, as crucial for developing compounds with potential CNS activity. This research suggests that the compound and its derivatives could serve as lead molecules in synthesizing new drugs aimed at treating CNS disorders, with a focus on minimizing adverse effects like addiction and tolerance (S. Saganuwan, 2017).

Catalytic Applications

In the realm of catalysis, pyridine derivatives, including those related to this compound, have shown versatility. They are essential in recyclable copper catalyst systems for C–N bond-forming cross-coupling reactions, employing aryl halides and arylboronic acids. These systems highlight the compound's role in advancing sustainable and green chemistry by contributing to the development of recyclable catalysts, underscoring its potential for commercial exploitation in organic synthesis (M. Kantam et al., 2013).

Role as Ligands

Pyridine derivatives, including this compound, are highlighted for their significant role in forming metal complexes and serving as ligands in various chemical reactions. These compounds are instrumental in designing and synthesizing complex molecules, showcasing their importance in medicinal applications and analytical chemistry as chemosensors. This versatility is due to their high affinity for various ions and their ability to act as effective chemosensors for different species, illustrating the compound's broad applicability in both synthetic organic chemistry and drug development (Gasem Mohammad Abu-Taweel et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds such as ®-(-)-3-piperidinecarboxylic acid have been reported to inhibit gaba (γ-aminobutyric acid) uptake .

Mode of Action

It’s worth noting that compounds with similar structures, such as 1-(4-pyridyl)piperazine, are used as building blocks to prepare various medicinally important active molecules .

Biochemische Analyse

Biochemical Properties

1-Pyridin-4-yl-piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as GABA (γ-aminobutyric acid) uptake inhibitors . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various molecular targets, leading to its biological effects. For instance, piperidine derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable activity over extended periods, but their effects may diminish due to degradation or metabolic processes . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or disruption of normal cellular function . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in reactions that modify its chemical properties, leading to the formation of metabolites with different biological activities . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its biological effects and for developing strategies to enhance its therapeutic potential.

Eigenschaften

IUPAC Name |

1-pyridin-4-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h3-6,9H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJJTBZZHKLLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512497 | |

| Record name | 1-(Pyridin-4-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80028-29-1 | |

| Record name | 1-(Pyridin-4-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80028-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)